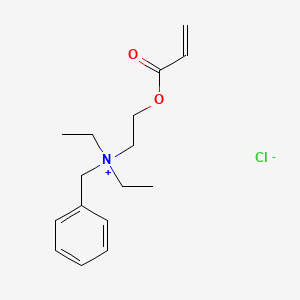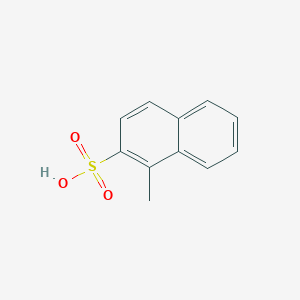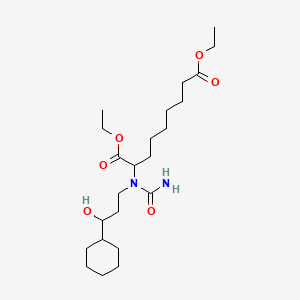
9-Octadecenoic acid (9Z)-, dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenoic acid (9Z)-, dimer, also known as dimer acid, is a dimerized form of oleic acid. It is a viscous, yellowish liquid that is primarily used in the production of polyamide resins, adhesives, and coatings. The compound is derived from the dimerization of unsaturated fatty acids, particularly oleic acid, which is a monounsaturated omega-9 fatty acid.
準備方法
Synthetic Routes and Reaction Conditions
The dimerization of 9-Octadecenoic acid (9Z)- typically involves a thermal or catalytic process. The thermal process involves heating the unsaturated fatty acids to high temperatures (around 250-300°C) in the presence of a clay catalyst. This process leads to the formation of a mixture of dimer acids, trimer acids, and unreacted monomers. The catalytic process, on the other hand, uses a catalyst such as montmorillonite clay or zeolites to facilitate the dimerization at lower temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of dimer acid involves the use of continuous reactors where the unsaturated fatty acids are fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the dimerization process is carried out under controlled conditions. The resulting product is a mixture of dimer acids, which is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
9-Octadecenoic acid (9Z)-, dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction of the dimer acid can yield saturated dimer acids.
Substitution: The carboxylic acid groups in the dimer acid can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Alcohols and amines are commonly used reagents for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Saturated dimer acids.
Substitution: Esters and amides.
科学的研究の応用
9-Octadecenoic acid (9Z)-, dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamide resins, which are used in coatings, adhesives, and sealants.
Biology: Studied for its potential role in cell membrane structure and function due to its fatty acid composition.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of lubricants, surfactants, and plasticizers.
作用機序
The mechanism of action of 9-Octadecenoic acid (9Z)-, dimer involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with enzymes and receptors involved in inflammatory and antimicrobial pathways, potentially modulating their activity.
類似化合物との比較
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid that is the precursor to 9-Octadecenoic acid (9Z)-, dimer.
Linoleic Acid: A polyunsaturated omega-6 fatty acid that can also undergo dimerization.
Stearic Acid: A saturated fatty acid that does not undergo dimerization but can be compared in terms of its fatty acid structure.
Uniqueness
This compound is unique due to its dimerized structure, which imparts different physical and chemical properties compared to its monomeric counterparts. The dimerization process results in a compound with higher molecular weight, increased viscosity, and different reactivity, making it suitable for specific industrial applications such as the production of polyamide resins and adhesives.
特性
CAS番号 |
7049-68-5 |
|---|---|
分子式 |
C36H68O4 |
分子量 |
564.9 g/mol |
IUPAC名 |
(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9- |
InChIキー |
YZAZXIUFBCPZGB-QZOPMXJLSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


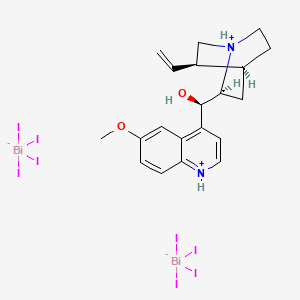
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
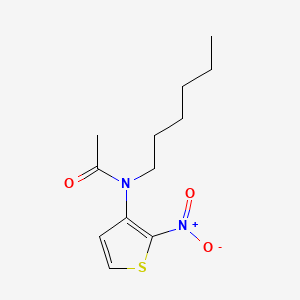

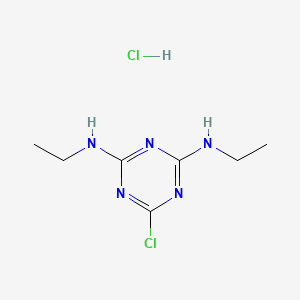
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)



